
2-Aminofluorene-9-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminofluorene-9-13C is a stable isotope-labeled compound, specifically a derivative of 2-Aminofluorene where the carbon-13 isotope is incorporated at the 9th position. This compound is primarily used in scientific research due to its unique labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofluorene-9-13C typically involves the reduction of 2-nitrofluorene-9-13C. The process begins with the nitration of fluorene-9-13C to produce 2-nitrofluorene-9-13C. This intermediate is then reduced using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, and the product is purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of stable isotope-labeled starting materials is crucial for maintaining the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminofluorene-9-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium-on-charcoal are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or nitrated aromatic compounds
Scientific Research Applications
2-Aminofluorene-9-13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of related compounds.
Industry: Applied in environmental testing to trace the fate and transport of pollutants.
Mechanism of Action
The mechanism of action of 2-Aminofluorene-9-13C involves its interaction with DNA. The compound can form adducts with DNA, leading to mutations. This interaction primarily occurs through the formation of covalent bonds with the guanine base in DNA. The resulting adducts can cause distortions in the DNA helix, leading to errors during DNA replication and transcription .
Comparison with Similar Compounds
2-Aminofluorene-9-13C is similar to other aromatic amines such as 2-Acetylaminofluorene and 2-Nitrofluorene. its stable isotope labeling makes it unique for specific research applications. The incorporation of carbon-13 allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are not possible with non-labeled compounds .
List of Similar Compounds
- 2-Acetylaminofluorene
- 2-Nitrofluorene
- 2-Fluorenamine
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1 |
InChI Key |
CFRFHWQYWJMEJN-CDYZYAPPSA-N |
Isomeric SMILES |
[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


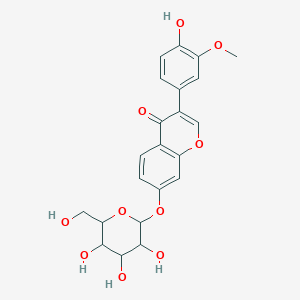
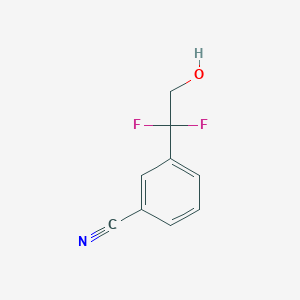
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
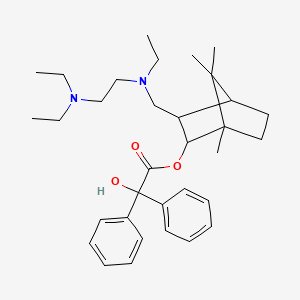

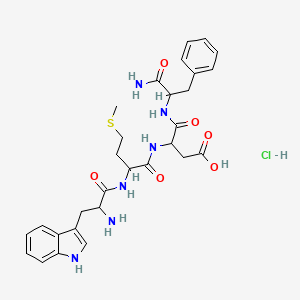

![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
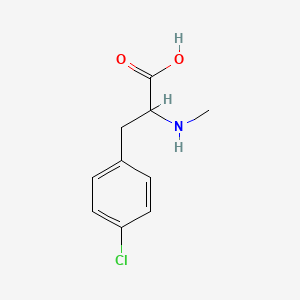
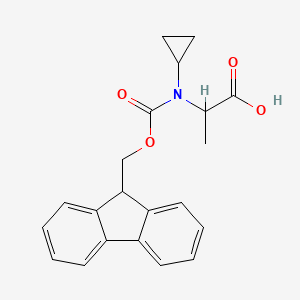
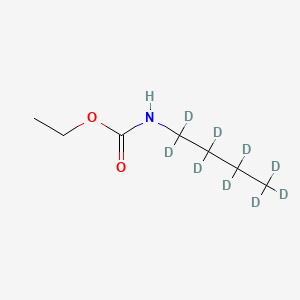
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![N-methyl-8-[1-[[6-(2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B12301133.png)
